molecular formula C23H25ClN4O2 B2980697 5-chloro-N-[2-(4-isopropylanilino)-2-oxo-1-phenylethyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide CAS No. 1023970-81-1

5-chloro-N-[2-(4-isopropylanilino)-2-oxo-1-phenylethyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide

Cat. No. B2980697
M. Wt: 424.93
InChI Key: MWOIBUVRKWVBJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a chemical of interest in the field of pharmaceutical research . It is part of a collection of rare and unique chemicals provided for early discovery researchers .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed using single-crystal X-ray diffraction, 1H NMR, 13C NMR, and high-resolution mass spectroscopy .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the sources available .

Scientific Research Applications

Synthesis of Novel Chemical Compounds

Researchers have explored the synthesis of novel chemical compounds, such as substituted 3-phenyl-6H-pyrazolo[4,3-d]isoxazoles, through reactions involving corresponding 4-benzoyl-5-hydroxypyrazoles. These synthetic pathways highlight the versatility of pyrazole derivatives in creating complex chemical structures with potential applications in drug design and material science (Holzer & Hahn, 2003).

Antimycobacterial Activity

A significant area of application is in antimycobacterial activity, where derivatives of the compound have been synthesized and screened against Mycobacterium tuberculosis. Studies have shown that certain N-phenylpyrazine-2-carboxamides, sharing a similar structure, exhibit potent in vitro activity against M. tuberculosis, suggesting potential use in treating tuberculosis (Zítko et al., 2013).

Potential in Antitumor Treatments

The exploration of pyrazole derivatives in antitumor treatments is another vital research direction. Compounds structurally related to "5-chloro-N-[2-(4-isopropylanilino)-2-oxo-1-phenylethyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide" have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These studies reveal the potential of such compounds in developing new antitumor agents (Rahmouni et al., 2016).

Safety And Hazards

The safety and hazards associated with this compound are not specified in the available sources .

properties

IUPAC Name

5-chloro-1,3-dimethyl-N-[2-oxo-1-phenyl-2-(4-propan-2-ylanilino)ethyl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN4O2/c1-14(2)16-10-12-18(13-11-16)25-23(30)20(17-8-6-5-7-9-17)26-22(29)19-15(3)27-28(4)21(19)24/h5-14,20H,1-4H3,(H,25,30)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWOIBUVRKWVBJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C(=O)NC(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C(C)C)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-[2-(4-isopropylanilino)-2-oxo-1-phenylethyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide

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